
3-Deazaguanosine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deazaguanosine triphosphate (dGTP) is a modified nucleotide that has gained significant attention in the field of biochemistry and molecular biology due to its unique properties. It is a non-natural nucleotide that lacks the nitrogen atom at the C-3 position of the purine ring, which distinguishes it from the natural nucleotide guanosine triphosphate (GTP). This modification alters the physicochemical properties of dGTP and makes it an attractive tool for various scientific applications.
Mechanism of Action
DGTP can be incorporated into DNA during replication by DNA polymerases. The incorporation of 3-Deazaguanosine triphosphate can lead to the formation of DNA with altered properties, which can affect various biological processes. The exact mechanism of action of this compound is still being studied, but it is thought to be due to the altered physicochemical properties of the modified nucleotide.
Biochemical and Physiological Effects:
The incorporation of this compound into DNA can lead to the formation of DNA with altered properties. This can affect various biological processes, including transcription and translation. The altered DNA can also affect the stability and structure of the DNA molecule. The exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
The use of 3-Deazaguanosine triphosphate in lab experiments has several advantages. It can be used to study the effects of modified DNA on various biological processes, and it can be used as a tool to alter the properties of DNA. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the altered properties of DNA can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 3-Deazaguanosine triphosphate. One area of research is the development of new methods for the synthesis of this compound. Another area of research is the study of the effects of modified DNA on various biological processes. Additionally, the use of this compound as a tool to alter the properties of DNA could lead to new insights into the structure and function of DNA.
Conclusion:
In conclusion, this compound (this compound) is a modified nucleotide that has gained significant attention in the field of biochemistry and molecular biology due to its unique properties. It has been used as a substrate for DNA polymerases and can be incorporated into DNA during replication. The altered properties of DNA can affect various biological processes, and the use of this compound as a tool to alter the properties of DNA could lead to new insights into the structure and function of DNA.
Synthesis Methods
The synthesis of 3-Deazaguanosine triphosphate involves several steps, including the protection of the 2'- and 3'-hydroxyl groups of guanosine, followed by the deamination of the C-3 nitrogen atom using a specific enzyme, 3-deazaguanine synthase. The resulting 3-deazaguanine is then phosphorylated to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
DGTP has found widespread use in scientific research due to its unique properties. It has been used as a substrate for DNA polymerases, which are enzymes that synthesize DNA. The incorporation of 3-Deazaguanosine triphosphate into DNA during replication can lead to the formation of DNA with altered properties. This has been used to study the effects of modified DNA on various biological processes, including transcription and translation.
properties
CAS RN |
103122-85-6 |
|---|---|
Molecular Formula |
C11H17N4O14P3 |
Molecular Weight |
522.19 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-4-oxo-5H-imidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O14P3/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H,22,23)(H,24,25)(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1 |
InChI Key |
FCBFMNZRZDXNQB-MGUDNFKCSA-N |
Isomeric SMILES |
C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Other CAS RN |
103122-85-6 |
synonyms |
3-deaza-GTP 3-deazaguanosine triphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



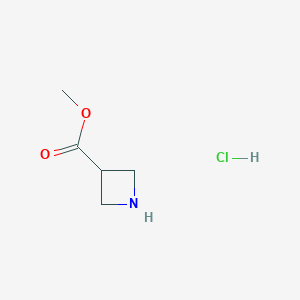
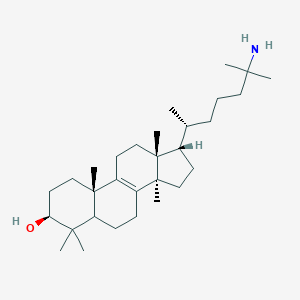
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)

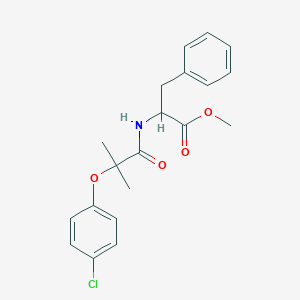
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
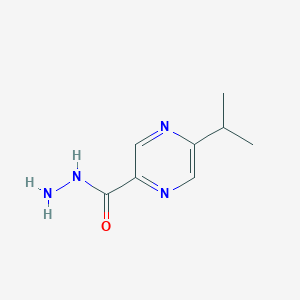


![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)

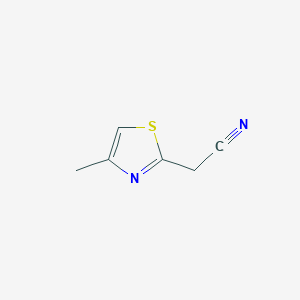
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
